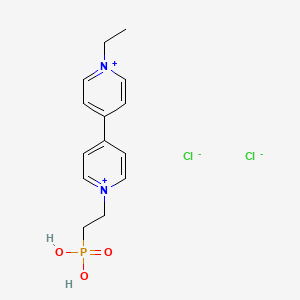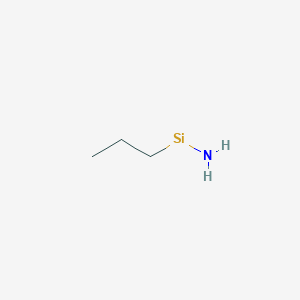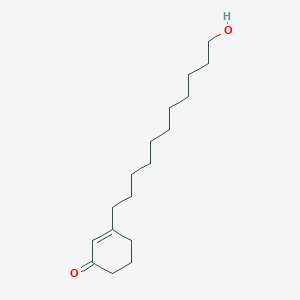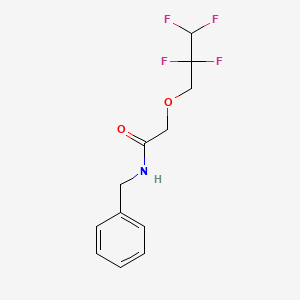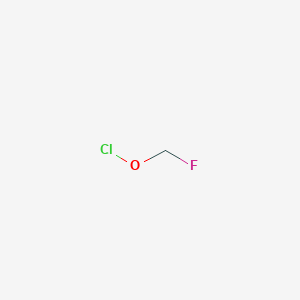![molecular formula C19H14N2O B14244329 4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 338468-72-7](/img/structure/B14244329.png)
4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features both pyridine and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of pyridine derivatives with indole derivatives under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule.
Aplicaciones Científicas De Investigación
4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one: Similar structure with a pyridine and cyclohexadiene moiety.
4-(2-Pyridylazo)-resorcinol: Contains a pyridine and azo group, used in analytical chemistry.
Uniqueness
The uniqueness of 4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one lies in its combined pyridine and indole structure, which provides distinct chemical properties and potential for diverse applications.
Propiedades
Número CAS |
338468-72-7 |
|---|---|
Fórmula molecular |
C19H14N2O |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
4-(2-pyridin-2-yl-1H-indol-3-yl)phenol |
InChI |
InChI=1S/C19H14N2O/c22-14-10-8-13(9-11-14)18-15-5-1-2-6-16(15)21-19(18)17-7-3-4-12-20-17/h1-12,21-22H |
Clave InChI |
UHABTXNCWFAJQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
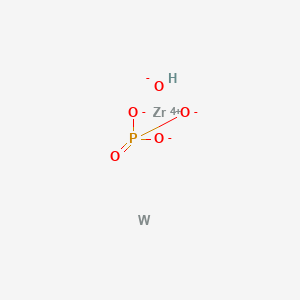
![pyridin-3-ylmethyl N-[1-[[(2S,3R)-1-(3,5-difluorophenyl)-4-[(3-ethylphenyl)methylamino]-3-hydroxybutan-2-yl]amino]-3-heptan-4-ylsulfonyl-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B14244259.png)
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
